Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is an important molecular fragment of the dual orexin receptor antagonist (DORA) [(2R,5R)‐5‐{[(5‐Fluoropyridin‐2‐yl)oxy]methyl}‐2‐methylpiperidin‐1‐yl][5‐methyl‐2‐(pyrimidin‐2‐yl)phenyl]methanone (MK‐6096), also known as Filorexant. [] This DORA exhibits potent sleep-promoting properties and is currently in phase II clinical trials for insomnia treatment. [] Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate represents a key building block in the synthesis of this molecule. []
A recent study outlines an optimized synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, the precursor to Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate. [] This method utilizes a Negishi cross-coupling reaction between 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine, mediated by a PdCl2(PPh3)2 catalyst. [] The optimized reaction conditions include a catalyst: 2-bromo-5-methylbenzoic acid molar ratio of 0.02, a 2-chloropyrimidine: 2-bromo-5-methylbenzoic acid molar ratio of 1.1:1, and a reaction temperature of 55°C for 14 hours. [] This approach offers advantages over previously reported methods, including a shorter synthetic pathway, simplified post-treatment, and a high yield of 78.4%. [] Esterification of the resulting acid with methanol would yield Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate.
The primary application of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate lies in its role as a key intermediate in synthesizing Filorexant. [, ] This DORA exhibits promising potential as a treatment for insomnia by antagonizing orexin receptors. [] Further research into the synthesis and properties of Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate could lead to more efficient production of Filorexant and potentially other DORAs with improved pharmacological profiles.
CAS No.: 3025-88-5
CAS No.:
CAS No.: 37880-96-9
CAS No.: 20556-18-7
CAS No.: 169327-82-6
CAS No.: 2361566-66-5